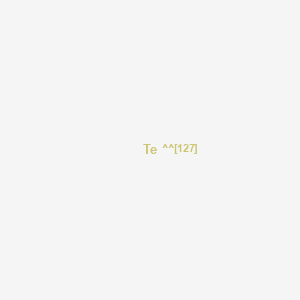

cucurbitacin J 2-O-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

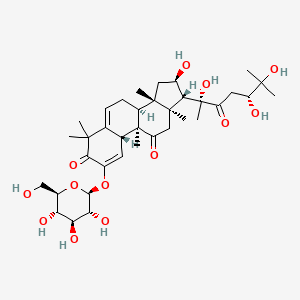

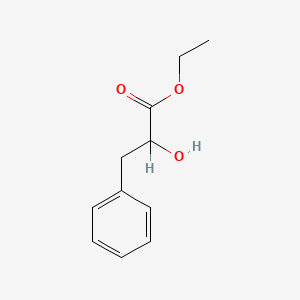

Cucurbitacin J 2-O-beta-D-glucopyranoside is a triterpenoid saponin that is the beta-D-glucopyranosyl derivative of cucurbitacin J. It has been isolated from Machilus yaoshansis. It has a role as a plant metabolite. It is a beta-D-glucoside, a cucurbitacin, a monosaccharide derivative, a triterpenoid saponin and a tertiary alpha-hydroxy ketone. It derives from a cucurbitacin J.

科学的研究の応用

Phytochemical Investigations

Cucurbitacin J 2-O-beta-D-glucopyranoside has been identified in various phytochemical investigations. For instance, Kanchanapoom et al. (2002) discovered this compound in the fruits of Trichosanthes tricuspidata, highlighting its presence in different plant species (Kanchanapoom, Kasai, & Yamasaki, 2002). Similarly, Gan et al. (2011) isolated cucurbitacin J 2-O-beta-D-glucopyranoside along with other cucurbitane glucosides from the root of Machilus yaoshansis, expanding our understanding of its distribution across different plant species (Gan et al., 2011).

Structural and Spectroscopic Analysis

Extensive spectroscopic methods are employed for the structural elucidation of cucurbitacin derivatives, including cucurbitacin J 2-O-beta-D-glucopyranoside. Seger et al. (2005) conducted a study focusing on the 1H and 13C NMR signal assignment of various cucurbitacin derivatives, which assists in understanding the structural aspects of these compounds (Seger et al., 2005).

Potential Biological Activities

Studies have also focused on the biological activities of cucurbitacin derivatives. Cai et al. (2015) provide a comprehensive review of cucurbitacins, including cucurbitacin J 2-O-beta-D-glucopyranoside, indicating their potential anticancer activities and mechanisms of action against various cancer cell lines (Cai et al., 2015).

Antiallergic Properties

Yoshikawa et al. (2007) researched the antiallergic properties of cucurbitane-type triterpene glycosides, which include cucurbitacin derivatives, demonstrating their inhibitory effects on allergic reactions in animal models (Yoshikawa et al., 2007).

特性

製品名 |

cucurbitacin J 2-O-beta-D-glucopyranoside |

|---|---|

分子式 |

C36H54O13 |

分子量 |

694.8 g/mol |

IUPAC名 |

(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(2R,5R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C36H54O13/c1-31(2)16-9-10-21-33(5)13-18(38)28(36(8,47)23(40)12-22(39)32(3,4)46)34(33,6)14-24(41)35(21,7)17(16)11-19(29(31)45)48-30-27(44)26(43)25(42)20(15-37)49-30/h9,11,17-18,20-22,25-28,30,37-39,42-44,46-47H,10,12-15H2,1-8H3/t17-,18-,20-,21+,22-,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1 |

InChIキー |

XPEAYHKXEWXAKV-WOVCZDRSSA-N |

異性体SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)C[C@H](C(C)(C)O)O)O)O |

SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |

正規SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

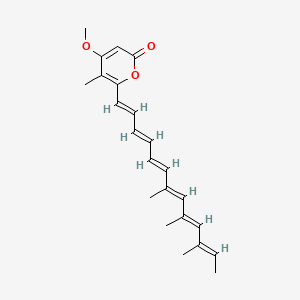

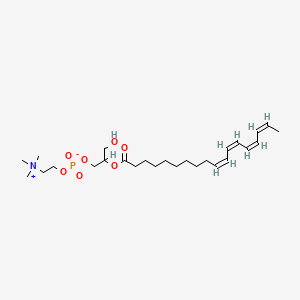

![tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1235528.png)

![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)

![1-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3-propan-2-ylthiourea](/img/structure/B1235536.png)

![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)

![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)